molecular formula C12H2Br8 B12705335 2,3,3',4,4',5,5',6-Octabromobiphenyl CAS No. 915039-12-2

2,3,3',4,4',5,5',6-Octabromobiphenyl

Cat. No.: B12705335
CAS No.: 915039-12-2
M. Wt: 785.4 g/mol
InChI Key: CHJHBOFOLOYRTO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and CAS Registry Number

The compound this compound is systematically named 1,2,3,4-tetrabromo-5-(2,3,4,5-tetrabromophenyl)benzene according to IUPAC rules. This nomenclature reflects the positions of bromine atoms on both phenyl rings of the biphenyl structure. The CAS Registry Number for this specific congener is 915039-12-2 , distinguishing it from other octabromobiphenyl isomers.

The numbering system for biphenyl derivatives assigns positions 2, 3, 4, 5, and 6 to the first ring and 2', 3', 4', 5', and 6' to the second ring. In this congener, bromination occurs at positions 2, 3, 3', 4, 4', 5, 5', and 6, leaving only positions 6' and 6 unsubstituted.

Structural Characteristics and Bromine Substitution Patterns

The molecular formula of this compound is C₁₂H₂Br₈ , with a molecular weight of 785.4 g/mol . The compound consists of two benzene rings linked by a single bond, with eight bromine atoms occupying specific positions (Table 1).

Table 1: Bromine Substitution Pattern of this compound

Position Bromination Status
2 Br
3 Br
3' Br
4 Br
4' Br
5 Br
5' Br
6 Br
6' H

The SMILES notation for this structure is C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=CC(=C(C(=C2Br)Br)Br)Br , which encodes the connectivity and substitution pattern. The InChIKey XDKUKDMODQQDQE-UHFFFAOYSA-N further uniquely identifies the compound’s stereochemical properties.

Comparison with Other Polybrominated Biphenyl (PBB) Congeners

This compound (PBB-205) is one of 209 possible PBB congeners. Its substitution pattern differs significantly from other octabrominated variants, such as:

Table 2: Comparison of Octabromobiphenyl Congeners

Congener Name Substitution Pattern CAS Number Molecular Weight (g/mol)
PBB-194 (2,2',3,3',4,4',5,5') 2,2',3,3',4,4',5,5' 67889-00-3 785.38
PBB-198 (2,2',3,3',4,5,5',6) 2,2',3,3',4,5,5',6 2181003-06-3 785.4
PBB-199 (2,2',3,3',4,5,5',6') 2,2',3,3',4,5,5',6' 69887-11-2 785.4
PBB-205 2,3,3',4,4',5,5',6 915039-12-2 785.4

Key distinctions include:

  • Symmetry : PBB-194 exhibits a symmetrical substitution pattern across both rings, whereas PBB-205 has an asymmetrical distribution with bromines clustered on one side of the biphenyl structure.
  • Steric Effects : The 2,3,3',4,4',5,5',6 substitution in PBB-205 creates greater steric hindrance compared to congeners like PBB-198, influencing its reactivity and environmental persistence.
  • Electronic Properties : The electron-withdrawing bromine atoms in PBB-205 reduce electron density on the biphenyl backbone, affecting its interactions with biological receptors.

Properties

CAS No.

915039-12-2

Molecular Formula

C12H2Br8

Molecular Weight

785.4 g/mol

IUPAC Name

1,2,3,4,5-pentabromo-6-(3,4,5-tribromophenyl)benzene

InChI

InChI=1S/C12H2Br8/c13-4-1-3(2-5(14)7(4)15)6-8(16)10(18)12(20)11(19)9(6)17/h1-2H

InChI Key

CHJHBOFOLOYRTO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or a bromine-containing compound under controlled conditions. The reaction conditions, including temperature and solvent, are optimized to achieve the desired level of bromination .

Industrial Production Methods

Industrial production of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves large-scale bromination processes. These processes are designed to ensure high yield and purity of the product. The bromination is typically carried out in reactors with precise control over reaction parameters to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2,3,3’,4,4’,5,5’,6-Octabromobiphenyl can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3,3’,4,4’,5,5’,6-Octabromobiphenyl has several scientific research applications:

    Chemistry: Used as a model compound to study the behavior of polybrominated biphenyls in various chemical reactions.

    Biology: Studied for its effects on biological systems, including its potential toxicity and bioaccumulation.

    Medicine: Investigated for its potential impact on human health, particularly its endocrine-disrupting properties.

    Industry: Widely used as a flame retardant in electronic devices, textiles, and other materials

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,5,5’,6-Octabromobiphenyl involves its interaction with biological molecules. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. the compound’s persistence in the environment and potential for bioaccumulation raise concerns about its long-term effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Differences

The bromination pattern significantly influences the physicochemical and toxicological properties of PBBs. Below is a comparative analysis of key congeners:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight Bromine Positions
2,3,3',4,4',5,5',6-Octabromobiphenyl Not provided C₁₂H₂Br₈ ~786 2,3,3',4,4',5,5',6
2,3,3',4,4',5,5'-Heptabromobiphenyl 88700-06-5 C₁₂H₃Br₇ ~707 2,3,3',4,4',5,5'
2,2',4,4',5,5'-Hexabromobiphenyl (PBB-153) 59080-40-9 C₁₂H₄Br₆ 627.58 2,2',4,4',5,5'

Key Observations :

Enzyme Induction Profiles

Halogenated biphenyls induce cytochrome P450 (CYP) enzymes in a structure-dependent manner. Evidence from studies on analogous compounds reveals:

  • Hexabromobiphenyl (PBB-153): Induces CYP2B subfamily enzymes (e.g., P450b + P450e), similar to phenobarbital-like inducers such as 2,4,2',4'-tetrachlorobiphenyl .
  • Octabromobiphenyl : Likely induces multiple CYP isoforms (e.g., CYP1A1, CYP1A2) due to its planar structure, akin to 3,4,5,3',4'-pentabromobiphenyl, which strongly induces CYP1A1 .

Mechanistic Insight : Bromination at meta and para positions (e.g., 3,4,5) enhances AhR binding, leading to CYP1A induction, while ortho-substituted congeners (e.g., 2,2') favor CYP2B induction .

Q & A

Q. How can inter-laboratory variability in isomer identification be minimized?

  • Methodological Answer : Use retention index databases (e.g., NIST) coupled with dual-column GC (e.g., DB-5 and HT-8). Confirm identities via orthogonal LC-MS/MS using a biphenyl-specific column (e.g., Accucore C18). Collaborative trials with CRMs ensure consistency .

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